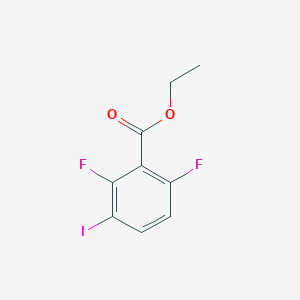

Ethyl 2,6-difluoro-3-iodobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Basicity Gradient-Driven Migration of Iodine

Ethyl 2,6-difluoro-3-iodobenzoate has been studied for its role in the basicity gradient-driven migration of iodine, demonstrating regioflexibility in the substitution of fluoroarenes. This process involves direct deprotonation with alkyllithium or lithium dialkylamide as reagents, followed by subsequent carboxylation, which affords acids including 2,6-difluoro-3-iodobenzoic acid among others. This mechanism highlights the compound's utility in synthesizing diverse iodofluoroarenes and acids through controlled deprotonation and iodine migration steps (Rausis & Schlosser, 2002).

Synthesis and Spectroanalysis of Oxadiazolines

The compound also plays a critical role in the synthesis of oxadiazolines compounds, showcasing its versatility in chemical reactions. Ethyl 3-iodobenzoate reacts with various aldehydes to produce corresponding hydrazones, which are then cyclodehydrated to afford 3-N-propanoyl-2-aryl-5-(3-iodophenyl)-1,3,4-oxadiazolines. The structures of these products are confirmed through IR spectroscopy, indicating the compound's importance in the synthesis and analysis of novel oxadiazoline derivatives (Jun, 2011).

Photochemically Induced Aryl Azide Rearrangement

In another study, this compound is used in the photochemically induced rearrangement of aryl azides. The process results in the regioselective formation of unique azaspiro compounds via a ketenimine intermediate, which undergoes photochemical electrocyclization followed by rearrangement. This study exemplifies the compound's utility in exploring photochemical reactions and identifying novel rearrangement products through NMR spectroscopic techniques (Andersson et al., 2017).

Oxidation Reactions with Hypervalent Iodine

Furthermore, esters of 2-iodoxybenzoic acid, derived from the oxidation of 2-iodobenzoate esters, demonstrate the compound's potential as an oxidizing agent. These hypervalent iodine compounds, with a pseudobenziodoxole structure, can oxidize alcohols to aldehydes, ketones, or carboxylic compounds, showcasing the compound's applicability in developing new oxidation methodologies (Zhdankin et al., 2005).

特性

IUPAC Name |

ethyl 2,6-difluoro-3-iodobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2IO2/c1-2-14-9(13)7-5(10)3-4-6(12)8(7)11/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDMWGNIGTCWESW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1F)I)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Bromophenyl)-8-((5-chloro-2-methylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2613292.png)

![N-[[1-(2-Chloro-4-fluorophenyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2613297.png)

![methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}propyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2613304.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2613308.png)